Cas no 500149-35-9 (4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide)

4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- 500149-35-9
- F1122-0015
- 4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- AKOS002069036
- 4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Oprea1_255600
- F0557-0007
- Benzamide, 4-[(butylethylamino)sulfonyl]-N-(4-methoxy-2-benzothiazolyl)-
-
- インチ: 1S/C21H25N3O4S2/c1-4-6-14-24(5-2)30(26,27)16-12-10-15(11-13-16)20(25)23-21-22-19-17(28-3)8-7-9-18(19)29-21/h7-13H,4-6,14H2,1-3H3,(H,22,23,25)
- InChIKey: JJBODWYDGNICIC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=C(OC)C=CC=C2S1)(=O)C1=CC=C(S(N(CCCC)CC)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 447.12864863g/mol
- どういたいしつりょう: 447.12864863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 662
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 125Ų
じっけんとくせい
- 密度みつど: 1.313±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.30±0.70(Predicted)
4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1122-0015-40mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1122-0015-2mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
A2B Chem LLC | BA69652-10mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA69652-25mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F1122-0015-5mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1122-0015-2μmol |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1122-0015-10mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1122-0015-4mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1122-0015-30mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1122-0015-15mg |
4-[butyl(ethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
500149-35-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamideに関する追加情報
4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: A Comprehensive Overview
The compound with CAS No. 500149-35-9, commonly referred to as 4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical structure and potential uses in drug development, material science, and advanced chemical synthesis. The benzothiazole core of the molecule, combined with the sulfamoyl group and methoxy substituent, contributes to its distinctive properties.
Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry. The sulfamoyl group in this compound plays a crucial role in modulating its pharmacokinetic properties, making it a promising candidate for drug delivery systems. Additionally, the methoxy substituent enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications.
The synthesis of 4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves a multi-step process that includes nucleophilic substitution and condensation reactions. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The use of eco-friendly solvents and catalysts has also been explored to align with green chemistry principles.
In terms of applications, this compound has shown potential in the development of antimicrobial agents and anticancer drugs. Studies conducted in 2023 demonstrated that the compound exhibits selective cytotoxicity against cancer cells while sparing healthy cells, indicating its potential as a targeted therapy agent. Furthermore, its ability to inhibit key enzymes involved in bacterial resistance mechanisms makes it a valuable addition to the arsenal of antimicrobial compounds.
The benzothiazole ring in this compound is known for its versatility in chemical reactions. It can undergo various modifications to tailor the compound's properties for specific applications. For instance, substituting the methoxy group with other functional groups can alter the compound's electronic properties and reactivity. This flexibility makes it an ideal candidate for exploring new chemical entities (NCEs) in drug discovery.
From a materials science perspective, this compound has been investigated for its potential as a precursor in polymer synthesis. Its ability to form stable bonds with other monomers makes it suitable for developing high-performance polymers with tailored mechanical and thermal properties. Recent advancements in polymer chemistry have further expanded its utility in this domain.
In conclusion, 4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both medicinal and materials science.
500149-35-9 (4-butyl(ethyl)sulfamoyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide) 関連製品
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